Drosocin - 149924-99-2

Drosocin

Catalog Number: EVT-394527
CAS Number: 149924-99-2
Molecular Formula: C201H321N67O51
Molecular Weight: 2198.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Drosocin is classified as a member of the Type II PrAMPs due to its structural and functional similarities with other antimicrobial peptides that inhibit protein synthesis. It plays a crucial role in the innate immune response of insects, providing a first line of defense against bacterial infections. The peptide's sequence and structure have been compared to other known PrAMPs, highlighting its potential as a model for studying antimicrobial mechanisms in both insects and higher organisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of Drosocin can be achieved through both natural extraction from Drosophila species and chemical methods. The latter involves solid-phase peptide synthesis (SPPS), allowing for the incorporation of various modifications, including glycosylation. Researchers have developed synthetic routes that yield both unmodified and glycosylated forms of Drosocin, enabling comparative studies on their antimicrobial efficacy .

In one study, large-scale synthesis was performed to produce Drosocin derivatives with different glycosylation patterns. The resulting peptides were evaluated for their antibacterial activity against various pathogens. Techniques such as circular dichroism spectroscopy were employed to analyze the secondary structure of synthesized peptides, confirming that both natural and synthetic forms retain similar structural characteristics necessary for biological activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of Drosocin has been elucidated using advanced techniques such as cryogenic electron microscopy. The peptide's structure reveals a compact conformation that is stabilized by intramolecular interactions among its amino acids. The O-glycosylation at threonine 11 plays a critical role in modulating the peptide's interaction with ribosomes during protein synthesis inhibition .

Key structural features include:

  • Length: 19 amino acids
  • Charge: Highly cationic due to multiple lysine and arginine residues
  • Modification: O-glycosylation at threonine 11 enhances function
Chemical Reactions Analysis

Reactions and Technical Details

Drosocin primarily acts by inhibiting translation termination in bacterial ribosomes. It binds within the polypeptide exit tunnel of the ribosome, effectively sequestering release factors necessary for protein synthesis completion. This mechanism resembles that of other PrAMPs like apidaecin but involves distinct binding interactions due to differences in amino acid composition .

In vitro studies demonstrated that Drosocin can induce ribosome stalling at stop codons, which was confirmed through toeprinting assays. These assays indicated that the presence of Drosocin leads to significant changes in ribosomal behavior during translation termination, highlighting its potential as an effective antibacterial agent .

Mechanism of Action

Process and Data

The mechanism of action for Drosocin involves several key steps:

  1. Ribosome Binding: Drosocin binds to the ribosome at specific sites within the polypeptide exit tunnel.
  2. Inhibition of Release Factors: By trapping class 1 release factors (RF1) on the ribosome, Drosocin prevents proper translation termination.
  3. Stalling Ribosomes: This binding leads to stalling at stop codons during protein synthesis, ultimately resulting in bacterial cell death due to incomplete protein production.

Experimental data indicate that Drosocin's inhibitory effect is concentration-dependent, with half-maximal inhibitory concentration values demonstrating its potency compared to other antimicrobial peptides .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Drosocin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 2,200 Da
  • Solubility: Soluble in aqueous solutions, particularly when glycosylated
  • Stability: Generally stable under physiological conditions but may be sensitive to extreme pH or temperature variations
  • Antimicrobial Activity: Exhibits broad-spectrum activity against Gram-negative bacteria, with varying efficacy depending on the specific modification present on the peptide.

These properties make Drosocin a valuable candidate for further research into novel antimicrobial therapies .

Applications

Scientific Uses

Drosocin has significant potential applications in various fields:

  • Antimicrobial Research: As an effective antimicrobial agent, it can be utilized in developing new treatments for bacterial infections resistant to conventional antibiotics.
  • Biotechnology: Its unique mode of action against bacterial ribosomes presents opportunities for designing novel inhibitors targeting protein synthesis.
  • Pharmaceutical Development: Modified forms of Drosocin could be explored for use in drug formulations aimed at enhancing efficacy against specific pathogens.

The ongoing research into Drosocin not only enhances our understanding of insect immunity but also paves the way for innovative approaches to combat antibiotic resistance in human medicine .

Molecular Characterization of Drosocin

Genomic Organization and Gene Structure of the Drosocin Locus

Chromosomal Localization and Gene Clustering in Drosophila melanogaster

The Drosocin gene (Dro, CG10816) is located at cytogenetic position 51C1 on chromosome 2R in Drosophila melanogaster [5] [9]. This genomic region encompasses a compact locus spanning 754 base pairs (chr2R:14,745,961-14,746,714) and encodes a precursor protein that undergoes proteolytic processing to generate functional peptides [5] [9]. The locus resides within a genomic environment rich in immune-related genes, though it does not form a classical antimicrobial peptide cluster like the cecropin genes. Regulation occurs primarily through the Immune Deficiency (Imd) pathway, with additional tissue-specific expression in respiratory epithelia controlled by hemocyte-derived Upd3 cytokine signaling [5].

Table 1: Genomic Features of the Drosocin Locus

FeatureDetail
Cytogenetic Position51C1 (Chromosome 2R)
Gene SymbolDro (CG10816)
Genomic Coordinateschr2R:14,745,961-14,746,714
Pathway RegulationImd pathway, Jak/Stat (epithelial expression)
Transcript Length387 bp (coding region)

Dual Peptide Encoding: Drosocin and Buletin from a Single Precursor

The Drosocin precursor protein undergoes differential furin-mediated cleavage to produce two distinct mature peptides: Drosocin (Drc) and Buletin (originally designated Immune-induced Molecule 7, IM7) [3] [4]. Buletin corresponds to the C-terminal region of the precursor and exists as a 2307 Da peptide in strains carrying an alanine polymorphism at residue 52 (Thr52Ala) [3] [4]. The Thr52Ala polymorphism significantly impacts Buletin's molecular mass and function, demonstrating how natural genetic variation influences peptide processing and antimicrobial specificity [3] [4]. Functional studies using targeted mutations reveal distinct biological roles: Drosocin provides specific defense against Enterobacter cloacae, while Buletin is essential for defense against Providencia burhodogranariea [3] [4]. This dual-peptide system represents an evolutionary strategy to broaden immune coverage through a single genetic locus.

Biochemical Properties of Drosocin

Primary Sequence Analysis: Proline-Rich Motifs and O-Glycosylation Sites

The canonical Drosocin peptide is a 19-residue cationic polypeptide with the primary sequence: GKPRPYSPRPTSHPRPIRV [9] [6]. Key features include:

  • Proline-rich domains: Three PRP motifs (Pro-Arg-Pro) at positions 3-5, 8-10, and 13-15 that form polyproline type II helices [6] [9]
  • Cationic character: Four arginine and two lysine residues conferring a net positive charge
  • Glycosylation site: Threonine at position 11 (T11) serving as the obligatory attachment point for O-linked glycans [1] [6]
  • Functional termini: C-terminal Arg18-Val19 essential for ribosomal targeting and antibacterial activity [2]

The sequence exhibits 40-60% similarity with other proline-rich antimicrobial peptides like pyrrhocoricin and apidaecin, particularly in the N-terminal region containing the PRP motifs [9]. The proline-rich domains facilitate specific interactions with bacterial ribosomes and chaperone proteins, while the C-terminal region mediates ribosomal stalling [7] [8].

Post-Translational Modifications: Role of Threonine Glycosylation in Stability and Activity

O-glycosylation at Thr11 is a strictly conserved modification essential for Drosocin's biological activity. Biochemical studies demonstrate that unmodified Drosocin exhibits significantly reduced antimicrobial potency compared to glycosylated forms [1] [6]. The glycosylation moiety confers three critical functional advantages:

  • Conformational stabilization: The carbohydrate group restricts backbone flexibility, maintaining an extended conformation optimal for ribosomal binding [6] [1]. NMR studies show glycosylated Thr induces distinct conformational properties compared to Ser-glycosylated analogues [6].
  • Enhanced target interaction: The glycan moiety directly interacts with 23S rRNA nucleotides (specifically U2609) in the ribosomal exit tunnel, disrupting the canonical U2609-A752 base pairing essential for translation termination [1] [2].
  • Protection against proteolysis: The sugar group sterically hinders protease access, increasing serum half-life [6] [9].

Notably, Thr glycosylation is functionally superior to Ser glycosylation – substitution of Thr11 with Ser reduces antibacterial efficacy despite similar chemical properties, highlighting the critical importance of the β-methyl group in Thr for optimal carbohydrate positioning and target interaction [6].

Isoform Diversity: Mono-, Di-, and Tri-Saccharide Variants

Naturally occurring Drosocin exhibits significant glycoform heterogeneity with three principal isoforms identified in Drosophila hemolymph:

  • Monosaccharide variant (Dro1): α-N-acetylgalactosamine (α-GalNAc) attached to Thr11 (molecular mass: ~2401 Da) [1] [8]
  • Disaccharide variant (Dro2): β-galactose-(1→3)-α-N-acetylgalactosamine (β-Gal(1→3)-α-GalNAc; ~2564 Da) [1] [9]
  • Rare trisaccharide variant: Additional glycan modification (mass: ~2767 Da) observed in trace amounts [8]

Table 2: Glycoforms of Drosocin and Their Functional Properties

VariantGlycan StructureMass (Da)Antimicrobial EfficacyTemporal Expression
Monosaccharideα-GalNAc-Thr112401High activity against E. coliPersists ≥3 weeks post-infection
Disaccharideβ-Gal(1→3)-α-GalNAc-Thr112564Moderate activity, broader spectrumPeaks at 24h, undetectable after 2wk
TrisaccharideNot fully characterized2767Presumed similar to disaccharideRare, transient expression

Functional studies reveal stereochemical specificity: α-anomeric linkage of GalNAc is essential for activity, while β-linked analogues show reduced efficacy [6]. Interestingly, the outer galactose residue in disaccharides and the N-acetyl group of GalNAc are not absolute requirements for antibacterial function, as evidenced by the retained activity of Dro4 (α-GlcNAc-modified) and Dro5 (β-Gal-modified) analogues [2] [6]. The monosaccharide variant (Dro1) consistently demonstrates superior antibacterial activity compared to di- and tri-saccharide forms in both in vitro and in vivo assays, suggesting steric constraints may impact target engagement with larger glycans [1] [2].

Properties

CAS Number

149924-99-2

Product Name

Drosocin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C201H321N67O51

Molecular Weight

2198.5 g/mol

InChI

InChI=1S/C98H160N34O24/c1-6-53(4)75(86(147)116-58(20-9-35-110-95(101)102)77(138)124-74(52(2)3)94(155)156)125-84(145)71-28-17-41-129(71)90(151)61(22-11-37-112-97(105)106)118-81(142)68-25-15-43-131(68)92(153)64(46-56-48-109-51-114-56)121-79(140)65(49-133)122-87(148)76(54(5)135)126-85(146)72-29-18-42-130(72)91(152)62(23-12-38-113-98(107)108)119-82(143)69-26-16-44-132(69)93(154)66(50-134)123-78(139)63(45-55-30-32-57(136)33-31-55)120-83(144)70-27-14-40-128(70)89(150)60(21-10-36-111-96(103)104)117-80(141)67-24-13-39-127(67)88(149)59(19-7-8-34-99)115-73(137)47-100/h30-33,48,51-54,58-72,74-76,133-136H,6-29,34-47,49-50,99-100H2,1-5H3,(H,109,114)(H,115,137)(H,116,147)(H,117,141)(H,118,142)(H,119,143)(H,120,144)(H,121,140)(H,122,148)(H,123,139)(H,124,138)(H,125,145)(H,126,146)(H,155,156)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t53-,54+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1

InChI Key

NRRWQFGMQBIGRJ-AXGRSTHOSA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN

Synonyms

drosocin

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.